An In-Depth Technical Guide to the Solubility and Stability of alpha-Cyanocinnamic Acid
An In-Depth Technical Guide to the Solubility and Stability of alpha-Cyanocinnamic Acid
This guide provides a comprehensive technical overview of the critical physicochemical properties of alpha-Cyanocinnamic Acid (ACCA), a compound of significant interest in mass spectrometry, proteomics, and as a monocarboxylate transporter (MCT) inhibitor.[1] For researchers, scientists, and drug development professionals, a thorough understanding of ACCA's solubility and stability is paramount for ensuring the accuracy, reproducibility, and validity of experimental results. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and provide actionable, field-proven protocols.
Core Physicochemical Properties of alpha-Cyanocinnamic Acid
alpha-Cyanocinnamic acid, systematically named (2E)-2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid, is a derivative of cinnamic acid.[2] Its structure, featuring a phenyl ring, a carboxylic acid group, and a cyano group, dictates its chemical behavior.
Table 1: Key Physicochemical Properties of alpha-Cyanocinnamic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO₃ | [2] |
| Molecular Weight | 189.17 g/mol | [2] |
| Appearance | Faintly yellow to yellow crystalline powder | [3] |
| Melting Point | 245-250 °C | [3] |
| pKa | ~0.85 (Predicted) | [4] |
| UV Absorbance (λmax) | 242, 344 nm | [5] |
The predicted pKa of approximately 0.85 indicates that ACCA is a strong organic acid.[4] This is a critical parameter as it governs the ionization state of the molecule in solutions of varying pH, which in turn profoundly impacts its solubility.
Solubility Profile of alpha-Cyanocinnamic Acid
The solubility of ACCA is highly dependent on the solvent system and the pH of aqueous solutions. A common challenge encountered by researchers is its poor solubility in water, which necessitates the use of organic solvents or pH modification to achieve desired concentrations.
Solubility in Organic Solvents
ACCA exhibits good solubility in a range of polar organic solvents. This is a crucial characteristic, especially in the preparation of stock solutions for various applications, including its use as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
Table 2: Solubility of alpha-Cyanocinnamic Acid in Common Organic Solvents
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [5] |
| Dimethylformamide (DMF) | ~30 mg/mL | [5] |
| Methanol | ~50 mg/mL | [6] |
| Acetonitrile | ~35 mg/mL | [6] |
| Ethanol | 19 mg/mL | [7] |
Causality Behind Solvent Choice: The high solubility in polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol, is attributed to the ability of these solvents to form hydrogen bonds with the carboxylic acid and hydroxyl groups of ACCA, as well as dipole-dipole interactions with the cyano group. For applications such as MALDI-MS, solvent volatility is also a key consideration, with acetonitrile being a common choice due to its ability to readily evaporate during sample preparation.
Aqueous Solubility and the Influence of pH
ACCA is sparingly soluble in neutral aqueous buffers.[5] Its aqueous solubility is intrinsically linked to its acidic nature. The Henderson-Hasselbalch equation dictates that the ionization state of a weak acid is dependent on the pH of the solution and the pKa of the acid. Given the low pKa of ACCA (~0.85), it will exist predominantly in its deprotonated, anionic form (carboxylate) in solutions with a pH greater than its pKa. This deprotonated form is significantly more polar and, therefore, more soluble in water than the protonated, neutral form.
Caption: pH-dependent ionization of alpha-Cyanocinnamic Acid.
Experimental Insight: To maximize aqueous solubility, it is recommended to first dissolve ACCA in a minimal amount of an organic solvent such as DMSO and then dilute it with the desired aqueous buffer.[5] For example, a solubility of approximately 0.1 mg/mL can be achieved in a 1:5 solution of DMSO:PBS (pH 7.2).[5]
Protocol for Determining Aqueous Solubility (pH-Metric Titration)
This protocol provides a robust method for determining the pH-solubility profile of ACCA.
-
Preparation of ACCA Suspension: Prepare a suspension of ACCA in purified water at a concentration known to be above its expected solubility limit.
-
Initial pH Measurement: Measure the initial pH of the suspension.
-
Titration with Base: Titrate the suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise aliquots.
-
pH Monitoring: After each addition of titrant, allow the system to equilibrate and record the pH.
-
Titration with Acid: Once the ACCA is fully dissolved (indicated by a clear solution and a sharp change in pH), back-titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The solubility at a given pH can be calculated from the amount of titrant required to dissolve the compound.
Stability of alpha-Cyanocinnamic Acid
The stability of ACCA is a critical consideration for its storage and use in experimental settings. Degradation can lead to the formation of impurities that may interfere with assays or produce erroneous results.
Solid-State Stability
As a crystalline solid, ACCA is relatively stable. When stored at -20°C, it has a shelf life of at least four years.[5] For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light and moisture.
Solution Stability
The stability of ACCA in solution is highly dependent on the solvent, pH, temperature, and exposure to light.
-
Aqueous Solutions: Aqueous solutions of ACCA are not recommended for storage for more than one day.[5] Hydrolysis and other degradation pathways can occur, particularly at neutral or alkaline pH.
-
Organic Solutions: Solutions of ACCA in anhydrous organic solvents like DMSO or acetonitrile are generally more stable than aqueous solutions, especially when stored at low temperatures (-20°C or -80°C) and protected from light. Stock solutions in DMSO can be stable for up to one month at -20°C or six months at -80°C.
-
Temperature Effects: Elevated temperatures can accelerate the degradation of ACCA in solution. In the context of MALDI-MS, while ACCA itself is thermally stable, high temperatures during sample preparation can affect the integrity of the co-crystallized analyte.[8]
Potential Degradation Pathways
While specific degradation products of ACCA are not extensively documented in readily available literature, potential degradation pathways can be inferred from the chemical structure of cinnamic acid derivatives.
Caption: Potential degradation pathways of alpha-Cyanocinnamic Acid.
-
Hydrolysis: The cyano group and the carboxylic acid group can be susceptible to hydrolysis, particularly under strong acidic or basic conditions and elevated temperatures.
-
Decarboxylation: Cinnamic acids can undergo decarboxylation upon heating.
-
Photodegradation: Cinnamic acid and its derivatives are known to undergo photodegradation, including cis-trans isomerization and [2+2] cycloaddition (photodimerization) upon exposure to UV light.[9]
Experimental Protocols for Stability Assessment
A forced degradation study is essential for understanding the intrinsic stability of ACCA and for developing a stability-indicating analytical method.
Forced Degradation Study Protocol
This protocol outlines the conditions for a comprehensive forced degradation study of ACCA.
Caption: Workflow for a forced degradation study of ACCA.
-
Acid Hydrolysis: Incubate a solution of ACCA in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat a solution of ACCA with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Expose a solution of ACCA to 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Subject both solid ACCA and a solution of ACCA to dry heat at 80°C.
-
Photostability: Expose a solution of ACCA to UV and visible light.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[10]
Caption: Workflow for developing a stability-indicating HPLC method.
Step-by-Step Protocol:
-
Instrumentation: Utilize an HPLC system with a photodiode array (PDA) detector and preferably a mass spectrometer (MS).
-
Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.[9]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended.
-
Detection: Monitor the elution profile at one of ACCA's UV maxima (e.g., 344 nm) and collect spectra across a wider range (e.g., 200-400 nm) for peak purity analysis.
-
Method Optimization: Inject a mixture of stressed and unstressed ACCA samples. Optimize the gradient profile to achieve baseline separation between the parent ACCA peak and all degradation product peaks.
-
Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Conclusion
A comprehensive understanding of the solubility and stability of alpha-cyanocinnamic acid is indispensable for its effective use in research and development. Its solubility is governed by the choice of solvent and, critically, by the pH of aqueous media due to its acidic nature. While stable as a solid, its stability in solution is influenced by solvent composition, pH, temperature, and light exposure. The protocols provided in this guide offer a robust framework for determining the solubility and assessing the stability of ACCA, thereby ensuring the generation of reliable and reproducible scientific data.
References
-
alpha-Cyano-4-hydroxycinnamic acid (CHCA) with nitrile and carboxyl groups shows various surface adsorption on the silver surfaces. In acidic conditions, the surface adsorption of CHCA via the nitrile group with a more or less tilted geometry to the surface was found. When the solution pH increases, the carboxylate and nitrile groups of deprotonated CHCA participate in the surface adsorption, whereas the molecular plane of CHCA becomes more parallel to the surface. Science.gov.
-
While CHCA is generally stable, high temperatures can affect the integrity of the co-crystallized sample. More directly, the temperature at which sample preparation and analysis are conducted can impact protein conformation and enzymatic hydrolysis, thereby affecting the final peptide mixture presented for analysis. Benchchem.
-
α-cyano-4-hydroxycinnamic acid(α-CHCA) Datasheet. Selleckchem.
-
α-Cyano-4-hydroxycinnamic acid. Wikipedia.
-
α-Cyano-4-hydroxycinnamic Acid (CAS 28166-41-8). Cayman Chemical.
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Hilaris Publishing.
-
ALPHA-CYANO-4-HYDROXYCINNAMIC ACID | 28166-41-8. ChemicalBook.
-
alpha-Cyano-4-hydroxycinnamic acid | 28166-41-8. Benchchem.
-
α-Cyano-4-hydroxycinnamic Acid Product No. C2020. Sigma-Aldrich.
-
Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid for trypsin, chymotrypsin, and pepsin digestions by MALDI-TOF mass spectrometry. PubMed.
-
Suppression of α-Cyano-4-hydroxycinnamic Acid Matrix Clusters and Reduction of Chemical Noise in MALDI-TOF Mass Spectrometry. Sci-Hub.
-
Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. PubMed.
-
Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. NIH.
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online.
-
α-Cyano-4-hydroxycinnamic acid. Wikipedia.
-
(PDF) Development and validation of high-performance liquid chromatography assay method for simultaneous determination of Caffeic acid, Vanillin, and Cinnamic acid in Algerian propolis extract. ResearchGate.
-
WO2005116635A1 - Method for determining solubility of a chemical compound. Google Patents.
-
Photodimerization of trans-cinnamic acid and its derivatives: A study by vibrational microspectroscopy. ResearchGate.
-
4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. PubMed.
-
for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. European Union.
-
Effect of pH and mobile phase additives on the chromatographic behaviour of an amide‐embedded stationary phase: Cyanocobalamin and its diaminemonochloro‐platinum(II) conjugate as a case study. ResearchGate.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [No Source Found]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ICCVAM.
-
Aniline/ α -cyano-4-hydroxycinnamic acid is a highly versatile ionic liquid for matrix-assisted laser desorption/ionization mass spectrometry. ResearchGate.
- Solubility of Organic Compounds. [No Source Found]
Sources
- 1. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alpha-Cyano-4-hydroxycinnamic acid | 28166-41-8 | Benchchem [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. benchchem.com [benchchem.com]
- 10. longdom.org [longdom.org]
